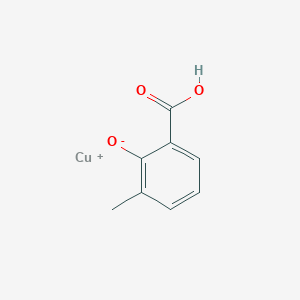

Copper(I) 3-methylsalicylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-carboxy-6-methylphenolate;copper(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Cu/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPQOSMKJDPRID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7CuO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715753 | |

| Record name | Copper(1+) 2-carboxy-6-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326477-70-7 | |

| Record name | Copper(1+) 2-carboxy-6-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 326477-70-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Copper(I) 3-methylsalicylate

Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Copper(I) 3-methylsalicylate (CuMeSal). Designed for researchers, chemists, and drug development professionals, this document delves into the practical methodologies and theoretical underpinnings necessary for the successful preparation and validation of this versatile organocopper catalyst. The guide emphasizes the causality behind experimental choices, offers detailed, field-proven protocols, and summarizes key characterization data to ensure scientific integrity and reproducibility.

Introduction

This compound, with the chemical formula C₈H₇CuO₃, is an organometallic compound recognized for its significant catalytic activity in a variety of organic transformations.[1][2] Its structure consists of a copper ion in the +1 oxidation state coordinated in a chelating manner by the 3-methylsalicylate ligand through the oxygen atoms of both the carboxylate and phenolic groups.[1] This unique coordination environment contributes to its efficacy as a catalyst, particularly in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[1][3]

The development of efficient and selective catalysts is a cornerstone of modern drug discovery. Copper, being an abundant and less toxic metal compared to precious metals like palladium, offers a more sustainable and economical alternative.[4][5] CuMeSal has emerged as a powerful tool, mediating important reactions such as the Chan-Lam coupling and N-arylation of heterocycles under relatively mild conditions.[1][3] Furthermore, the broader field of copper complexes is gaining significant attention for direct therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor agents, making a thorough understanding of their synthesis and properties crucial for the scientific community.[6][7][8]

This guide serves as an authoritative resource, providing not only step-by-step instructions but also the scientific rationale to empower researchers to synthesize, characterize, and effectively utilize this compound in their work.

Part 1: Synthesis of this compound

Principle of Synthesis

The synthesis of this compound is typically achieved through the reaction of a suitable copper(I) source with 3-methylsalicylic acid. One of the most direct and reliable methods involves the use of copper(I) oxide (Cu₂O). In this reaction, the acidic proton of the carboxylic acid group and the phenolic hydroxyl group of 3-methylsalicylic acid react with the basic copper(I) oxide. The reaction is driven by the formation of water and the stable chelated copper(I) complex.

Causality and Field Insights:

-

Choice of Copper Source: Copper(I) oxide is an ideal precursor as it directly provides the desired +1 oxidation state for the copper center. Using a copper(II) salt would necessitate an in-situ reduction step, which can complicate the procedure and introduce impurities. Organocopper(I) compounds are susceptible to oxidation to the more stable copper(II) state, especially in the presence of air.[9][10] Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical consideration to prevent the formation of Cu(II) impurities, which can alter the catalytic activity.

-

Solvent System: The choice of solvent is crucial for managing reactant solubility and reaction temperature. A solvent like toluene allows for heating to drive the reaction to completion and can facilitate the removal of water via azeotropic distillation.[1] Alternatively, mixed aqueous/ethanol systems can also be effective, offering different solubility profiles and potentially milder conditions.[1]

-

Stoichiometry: A slight excess of the 3-methylsalicylic acid ligand can help ensure the complete consumption of the copper(I) oxide, which can simplify purification.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis from copper(I) oxide and 3-methylsalicylic acid.

Reagents and Materials:

-

Copper(I) oxide (Cu₂O), CAS: 1317-39-1

-

3-Methylsalicylic acid, CAS: 83-40-9

-

Toluene, anhydrous, CAS: 108-88-3

-

Hexane, anhydrous, CAS: 110-54-3

-

Nitrogen or Argon gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Schlenk line or similar inert atmosphere setup

-

Buchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Setup: Assemble the three-neck flask with a reflux condenser, a gas inlet/outlet, and a stopper. Ensure the system can be maintained under a positive pressure of inert gas.

-

Charging the Flask: To the flask, add copper(I) oxide (e.g., 1.0 mmol) and 3-methylsalicylic acid (e.g., 2.1 mmol, a slight excess).

-

Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to the flask.

-

Reaction: Begin vigorous stirring and gently heat the mixture to reflux (approximately 110-130°C).[1]

-

Incubation: Maintain the reaction at reflux under a steady, slow stream of inert gas for 3-5 hours. The color of the solution may change as the reaction progresses.

-

Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with small portions of cold, anhydrous toluene to remove any unreacted 3-methylsalicylic acid, followed by a wash with anhydrous hexane to remove the toluene.

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. Store the final product under an inert atmosphere.

Part 2: Physicochemical and Structural Characterization

A rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. Each technique provides a unique piece of the structural puzzle.

Characterization Workflow Diagram

Caption: A multi-technique approach for the characterization of CuMeSal.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | References |

| CAS Number | 326477-70-7 | [1][2][11] |

| Molecular Formula | C₈H₇CuO₃ | [1][12] |

| Molecular Weight | 214.69 g/mol | [1][12] |

| Appearance | Solid | [1][11] |

| Melting Point | 290-292 °C | [1][2][11] |

Methodologies and Expected Results

1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle & Protocol: FTIR spectroscopy probes the vibrational modes of functional groups. A small amount of the sample is typically mixed with KBr powder and pressed into a pellet for analysis. This technique is invaluable for confirming the coordination of the ligand to the copper center.

-

Expected Results & Interpretation:

-

The broad O-H stretch from the carboxylic acid of the free ligand (typically ~3000 cm⁻¹) should disappear.

-

The sharp C=O stretch of the free carboxylic acid (around 1700 cm⁻¹) will be replaced by two distinct carboxylate stretches.

-

Asymmetric Carboxylate Stretch (ν_asym): A strong band is expected around 1600-1624 cm⁻¹ .[1]

-

Symmetric Carboxylate Stretch (ν_sym): A strong band is expected around 1396-1397 cm⁻¹ .[1]

-

The difference between these two wavenumbers (Δν = ν_asym - ν_sym) is diagnostic of the coordination mode. A Δν value in the range of ~200 cm⁻¹ is indicative of a bidentate coordination, consistent with the expected chelation.[13][14] Shifts in the C-O stretch of the phenolic group also confirm its involvement in coordination.

-

2. X-ray Photoelectron Spectroscopy (XPS)

-

Principle & Protocol: XPS is a surface-sensitive technique that measures the elemental composition and chemical state of the elements within a material. It is particularly powerful for definitively identifying the oxidation state of copper.

-

Expected Results & Interpretation:

-

The primary diagnostic feature is the binding energy of the Cu 2p₃/₂ peak . For a copper(I) species, this peak is expected to appear in the range of 932.5-932.7 eV .[1]

-

Crucially, the spectrum for Cu(I) will lack the strong "shake-up" satellite peaks that are characteristic of paramagnetic Cu(II) species (which typically appear at higher binding energies). The absence of these satellites provides strong evidence for the +1 oxidation state.[1]

-

3. Single-Crystal X-ray Diffraction

-

Principle & Protocol: This technique provides the most definitive structural information, revealing precise bond lengths, bond angles, and the overall crystal packing. Its application is contingent on the ability to grow single crystals of sufficient quality.

-

Expected Results & Interpretation:

-

The analysis is expected to confirm a crystalline structure where the copper(I) ion is coordinated by the 3-methylsalicylate ligand in a chelating bidentate fashion .[1]

-

Coordination will occur through one oxygen of the carboxylate group and the oxygen of the phenolic group.[1]

-

The Cu-O bond distances are expected to be within the typical range of 1.94-2.06 Å .[1]

-

The crystal packing may reveal intermolecular interactions, such as hydrogen bonding, that stabilize the solid-state structure.[1]

-

4. Thermal Analysis (TGA/DSC)

-

Principle & Protocol: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow. Together, they provide information on thermal stability, phase transitions, and decomposition. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[13]

-

Expected Results & Interpretation:

-

The compound is expected to be thermally stable up to its melting/decomposition point, consistent with its high melting point of ~290 °C.[1][11]

-

TGA will show a significant mass loss step corresponding to the decomposition of the complex. Based on studies of other copper carboxylates, the final decomposition product in an inert or oxidizing atmosphere is typically a copper oxide.[15][16] This decomposition often occurs at temperatures above 280-300 °C.[15][17]

-

Summary of Key Characterization Data

| Technique | Parameter | Expected Result | Significance |

| FTIR | ν_asym(COO⁻) | ~1600-1624 cm⁻¹ | Confirms carboxylate formation |

| ν_sym(COO⁻) | ~1396-1397 cm⁻¹ | Confirms carboxylate formation | |

| XPS | Cu 2p₃/₂ Binding Energy | 932.5-932.7 eV | Confirms Cu(I) oxidation state |

| Satellite Peaks | Absent | Confirms Cu(I) oxidation state | |

| XRD | Coordination Mode | Chelating Bidentate | Elucidates ligand binding |

| Cu-O Bond Length | 1.94-2.06 Å | Confirms Cu-O bonding | |

| TGA/DSC | Decomposition Temp. | >280 °C | Determines thermal stability |

Part 3: Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a potent catalytic tool with direct relevance to the synthesis of biologically active molecules.

-

Catalyst for C-N Bond Formation: The construction of carbon-nitrogen bonds is one of the most frequent transformations in medicinal chemistry. CuMeSal has proven to be an efficient catalyst for the N-arylation of heterocycles and the Chan-Lam coupling of aryl boronic acids with N-heterocycles.[1][3] These reactions are critical for building the core scaffolds of numerous drugs. The use of this copper catalyst often allows for milder reaction conditions and greater functional group tolerance compared to other catalytic systems.[4]

-

Catalyst for C-C Bond Formation: The compound also facilitates reductive cross-coupling reactions, enabling the formation of new carbon-carbon bonds, which is essential for assembling complex molecular architectures.[2][11]

-

Relevance in Copper-Based Therapeutics: Research into copper complexes as therapeutic agents is a rapidly expanding field.[6] These complexes have demonstrated a wide range of biological activities, including enhanced anti-inflammatory effects compared to the parent ligands and potent antimicrobial and anticancer properties.[7][18] Understanding the synthesis and behavior of well-defined copper complexes like CuMeSal provides fundamental knowledge that can inform the design of new copper-based drugs.

Part 4: Safety and Handling

Proper handling of this compound is essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[11]

-

Hazard Codes: H302, H315, H319, H335.[11]

-

Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]

-

-

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Chemical Sensitivity: As an organocopper(I) compound, it can be sensitive to air and moisture, which can cause oxidation to Cu(II).[9][10] It is best handled and stored under an inert atmosphere (nitrogen or argon) to preserve its reactivity and purity.

-

Conclusion

This compound is a highly valuable and versatile compound for the modern chemist. This guide has provided a detailed framework for its synthesis via a reliable protocol and a comprehensive strategy for its characterization using a suite of analytical techniques. The rationale behind key experimental choices has been elucidated to provide a deeper understanding beyond simple procedural steps. With its proven efficacy as a catalyst in reactions vital to drug discovery and its relevance to the burgeoning field of medicinal copper complexes, a thorough mastery of the principles outlined herein will empower researchers to confidently synthesize, validate, and apply this important reagent in their scientific endeavors.

References

- 1. Buy this compound | 326477-70-7 [smolecule.com]

- 2. Cas 326477-70-7,this compound | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal applications of copper and its complexes- a review [wisdomlib.org]

- 8. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organocopper chemistry - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. solid | Sigma-Aldrich [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. akjournals.com [akjournals.com]

- 14. Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

Introduction: Unveiling the Potential of a Versatile Organocopper Compound

An In-Depth Technical Guide to the Physical and Chemical Properties of Copper(I) 3-Methylsalicylate

This compound (CuMeSal) is an organometallic coordination complex that has garnered significant interest within the scientific community.[1] This compound, consisting of a copper ion in a +1 oxidation state chelated by a 3-methylsalicylate ligand, presents a unique combination of electronic and steric properties.[1] Its demonstrated utility as a catalyst in a variety of pivotal organic transformations, coupled with the broader therapeutic potential of copper salicylate complexes, positions this compound as a molecule of considerable importance for researchers, chemists, and professionals in drug development.[1]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, delving into its synthesis, structural characteristics, spectroscopic signature, thermal stability, and solubility. Furthermore, it explores the compound's applications, particularly in catalysis, and discusses the potential for its use in medicinal chemistry, drawing insights from related copper salicylate compounds. The information presented herein is intended to serve as a valuable resource for scientists seeking to understand and harness the capabilities of this versatile compound.

Molecular Structure and Physicochemical Properties

This compound is a solid organometallic compound with the chemical formula C₈H₇CuO₃.[2][3][4] The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₇CuO₃ |

| Molecular Weight | 214.69 g/mol [2][3][4] |

| CAS Number | 326477-70-7[2][3][4] |

| Appearance | Solid |

| Melting Point | 290-292 °C |

| Solubility | Notable solubility in organic solvents; limited solubility in water. |

Synthesis of this compound: Methodologies and Experimental Protocols

Several synthetic routes to this compound have been explored, offering flexibility in terms of starting materials and reaction conditions. The choice of method often depends on the desired purity, yield, and available laboratory resources.

Method 1: Reaction of Basic Copper Carbonate with 3-Methylsalicylic Acid

This method is a straightforward approach based on the acid-base reaction between a copper salt and the carboxylic acid.

Protocol:

-

In a suitable reaction vessel, suspend basic copper carbonate (CuCO₃·Cu(OH)₂) in a minimal amount of deionized water.

-

Separately, dissolve a stoichiometric excess (approximately 2.2 molar equivalents) of 3-methylsalicylic acid in a suitable solvent such as ethanol.

-

Slowly add the 3-methylsalicylic acid solution to the stirring suspension of basic copper carbonate.

-

The reaction mixture is typically stirred at an elevated temperature (e.g., 60 °C) for several hours to ensure complete reaction.

-

The resulting solid product, this compound, is collected by vacuum filtration.

-

The product is washed with water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

The purified solid is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to yield the final product.

Method 2: Metathesis Reaction

This approach involves a double displacement reaction, often leveraging solubility differences to drive the reaction to completion.

Protocol:

-

Prepare a solution of copper(I) chloride (CuCl) in a suitable solvent. Due to the instability of CuCl in aqueous solutions, this is often performed in a non-aqueous or mixed-solvent system.

-

In a separate vessel, prepare a solution of sodium 3-methylsalicylate by reacting 3-methylsalicylic acid with one equivalent of sodium hydroxide in a suitable solvent.

-

Slowly add the copper(I) chloride solution to the sodium 3-methylsalicylate solution with vigorous stirring.

-

The precipitation of this compound is expected due to its lower solubility compared to sodium chloride.

-

The precipitate is collected by filtration, washed with the reaction solvent to remove the sodium chloride byproduct, and then dried under vacuum.

Spectroscopic and Thermal Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. This involves a combination of spectroscopic and thermal analysis techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands that confirm the coordination of the 3-methylsalicylate ligand to the copper ion.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3400 | O-H stretch (phenolic) | Indicates the presence of the hydroxyl group. A broad peak may suggest hydrogen bonding. |

| ~1600-1550 | Asymmetric COO⁻ stretch | Shifted from the carboxylic acid C=O stretch (~1700 cm⁻¹) upon coordination to the metal ion.[5] |

| ~1440-1360 | Symmetric COO⁻ stretch | The difference between the asymmetric and symmetric stretching frequencies can provide information about the coordination mode of the carboxylate group.[5] |

| ~600-400 | Cu-O stretch | Confirms the formation of the copper-oxygen bond. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For copper complexes, the position and intensity of the absorption bands are sensitive to the oxidation state and coordination environment of the copper ion.

-

Copper(I) complexes , with a d¹⁰ electronic configuration, are typically colorless as they lack d-d electronic transitions in the visible region.[6] Any observed absorptions are usually in the UV region and are attributed to charge transfer transitions (ligand-to-metal or metal-to-ligand).

-

In contrast, copper(II) complexes (d⁹) are often colored due to the presence of d-d transitions, which typically appear as a broad band in the visible region.[7]

For this compound, the UV-Vis spectrum is expected to be dominated by intense ligand-to-metal charge transfer (LMCT) bands in the UV region, consistent with its d¹⁰ configuration.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of a compound.

-

TGA measures the change in mass of a sample as a function of temperature. For copper carboxylates, the TGA thermogram typically shows decomposition steps corresponding to the loss of the organic ligand, ultimately leading to the formation of copper oxide as the final residue.[8]

-

DSC measures the heat flow into or out of a sample as a function of temperature, revealing information about phase transitions such as melting and decomposition.

While specific TGA/DSC data for this compound is not extensively reported, its high melting point of 290-292 °C indicates significant thermal stability. The decomposition is expected to occur at higher temperatures, with the organic moiety breaking down and leaving behind a residue of copper(I) oxide or copper(II) oxide depending on the atmosphere.

Applications in Catalysis and Potential in Drug Development

The utility of this compound extends from synthetic organic chemistry to potential applications in the pharmaceutical sciences.

Catalysis

This compound has emerged as an efficient catalyst for a range of organic reactions, most notably carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.[1][9]

-

N-Arylation of Heterocycles (Chan-Lam Coupling): This compound effectively catalyzes the coupling of aryl boronic acids with N-heterocycles under relatively mild conditions.[9] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. The catalytic cycle is believed to involve the formation of a copper-amido intermediate followed by reductive elimination to form the C-N bond.

-

Other Catalytic Applications: this compound has also been employed as a catalyst in oxidative arylthiation, reductive cross-coupling, and various oxidation and reductive amination reactions.[1]

Potential in Drug Development

While specific studies on the biological activity of this compound are limited, the broader class of copper salicylate complexes has shown significant promise in medicinal chemistry.

-

Anti-inflammatory and Analgesic Properties: Copper(II) salicylate complexes have been demonstrated to possess potent anti-inflammatory and analgesic properties, in some cases exceeding the activity of the parent salicylic acid.[10][11][12] These effects are thought to be mediated by a combination of the anti-inflammatory action of the salicylate and the role of copper in various physiological processes, including the modulation of inflammatory responses.[13][14]

-

Cytotoxicity and Anticancer Activity: Copper complexes, in general, are known to exhibit cytotoxic effects against various cancer cell lines.[15] The mechanism of cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) and the ability of copper to interfere with cellular processes.[16] The potential for this compound to exhibit such activities warrants further investigation.

The lipophilic nature of the 3-methylsalicylate ligand could potentially enhance the cellular uptake of the copper complex, a desirable characteristic for drug candidates. Further research is needed to fully elucidate the biological activity profile of this compound and to assess its therapeutic potential.

Conclusion

This compound is a multifaceted compound with a well-defined chemical identity and a growing list of applications. Its robust thermal stability, solubility in organic media, and catalytic prowess make it a valuable tool for synthetic chemists. The intriguing biological activities of related copper salicylate complexes suggest that this compound may also hold untapped potential in the realm of drug discovery and development. This guide has provided a foundational understanding of its key properties and applications, and it is hoped that it will inspire further research into this promising organocopper compound.

References

- 1. lookchem.com [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. store.p212121.com [store.p212121.com]

- 5. researchgate.net [researchgate.net]

- 6. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 7. Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour | Resource | RSC Education [edu.rsc.org]

- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Copper salicylate as an anti-inflammatory and analgesic agent in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-steroidal anti-inflammatory drug-copper complex modulation of polymorphonuclear leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of copper salicylates applied to rats percutaneously in dimethyl sulphoxide with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of a dermally applied copper salicylate preparation (Alcusal) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An appraisal of the anti-inflammatory activity of copper salts [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Copper Cytotoxicity: Cellular Casualties of Noncognate Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Copper(I) 3-Methylsalicylate: A Practical Guide to Synthesis, Characterization, and Single-Crystal X-ray Diffraction

An In-Depth Technical Guide

Abstract

Introduction: The Case for Structural Elucidation

The reactivity and catalytic prowess of a coordination complex are inextricably linked to its three-dimensional structure. For Copper(I) 3-methylsalicylate, understanding the precise coordination environment of the copper center, the binding mode of the 3-methylsalicylate ligand, and the intermolecular interactions in the solid state is paramount. Such knowledge can unlock pathways to catalyst optimization, inform reaction mechanisms, and guide the design of new, more effective copper-based reagents for pharmaceutical and materials science applications.

The 3-methylsalicylate ligand offers multiple potential coordination sites: the carboxylate group and the phenolic hydroxyl group. This versatility can lead to various structural motifs, from simple monomers to complex coordination polymers.[3] Definitive structural analysis via single-crystal X-ray diffraction is the only method that can unambiguously resolve these details, transforming our understanding of this catalyst from a "black box" reagent to a well-understood molecular entity.

Synthesis of High-Purity this compound

Expertise & Rationale: The synthesis of Copper(I) complexes requires careful consideration of the copper(I) ion's propensity for oxidation to the more stable copper(II) state, especially in the presence of air. The chosen synthetic strategy must therefore either utilize a stable Cu(I) precursor or involve the in situ reduction of a Cu(II) salt under conditions that prevent re-oxidation. The following protocol is based on the well-established reductive synthesis from a copper(II) salt, a method proven effective for generating analogous Cu(I) phosphine carboxylates.[4] Triphenylphosphine (PPh₃) serves a dual role: it acts as a reducing agent for Cu(II) and as a potential stabilizing ligand, although it is typically displaced by the primary carboxylate ligand during the reaction.

Experimental Protocol: Reductive Synthesis

Objective: To synthesize this compound from Copper(II) acetate and 3-methylsalicylic acid.

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

3-Methylsalicylic acid

-

Triphenylphosphine (PPh₃)

-

Methanol (reagent grade)

-

Diethyl ether (anhydrous)

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

System Inerting: Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with dry nitrogen or argon for at least 15 minutes to create an inert atmosphere.

-

Reagent Addition: To the flask, add Copper(II) acetate monohydrate (1.0 mmol) and 3-methylsalicylic acid (1.05 mmol). The slight excess of the ligand helps ensure complete reaction of the copper salt.

-

Solvent Addition: Add 50 mL of methanol to the flask. The mixture will likely form a blue or green solution/suspension, characteristic of Cu(II) ions.

-

Reduction: In a separate flask, dissolve triphenylphosphine (2.5 mmol) in 20 mL of methanol. Add this solution dropwise to the stirring copper(II) solution at room temperature. A color change from blue/green to a lighter shade, and eventually to a colorless or pale yellow/off-white suspension, should be observed. This indicates the reduction of Cu(II) to Cu(I).

-

Reaction & Precipitation: Gently heat the reaction mixture to reflux (approx. 65 °C) under the inert atmosphere for 2-3 hours to ensure the reaction goes to completion. Upon cooling to room temperature, and further cooling in an ice bath, a solid precipitate of this compound should form.

-

Isolation & Washing: Isolate the solid product by filtration using a Büchner funnel, washing quickly with a small amount of cold methanol, followed by a generous wash with diethyl ether to remove any unreacted triphenylphosphine and other organic impurities.

-

Drying: Dry the resulting solid product under vacuum to yield the final compound.

Pre-Crystallographic Characterization

Trustworthiness: Before proceeding to crystallization trials, it is imperative to confirm the identity and purity of the bulk synthesized material. This step prevents wasted time and resources on crystallization attempts with impure or incorrect compounds.

| Technique | Purpose | Expected Observations |

| FT-IR Spectroscopy | Confirm ligand coordination | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of strong asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretches. The separation (Δν = νₐₛ - νₛ) provides insight into the carboxylate coordination mode (e.g., monodentate, bidentate, bridging). |

| Elemental Analysis | Verify empirical formula | The experimentally determined percentages of Carbon and Hydrogen should match the calculated values for the target formula C₈H₇CuO₃. |

| Thermal Analysis (TGA/DSC) | Assess thermal stability and solvent content | A sharp melting/decomposition event should be observed around the reported 290-292 °C.[1][5] The absence of significant weight loss before this temperature in the TGA trace confirms the absence of coordinated solvent molecules. |

Single-Crystal Growth: The Gateway to Structure

Expertise & Rationale: Growing X-ray quality single crystals is often the most challenging step. The key is to create conditions where molecules can slowly and methodically assemble into a perfectly ordered lattice. This requires finding a suitable solvent system where the compound has moderate solubility and then slowly decreasing that solubility to induce crystallization.

Experimental Protocol: Solvent Diffusion for Crystallization

Objective: To grow single crystals of this compound suitable for X-ray diffraction.

Materials:

-

Synthesized and verified this compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (high-boiling, good coordinating solvents)

-

Diethyl ether or Hexane (low-boiling, poor coordinating anti-solvents)

-

Small vials or test tubes (e.g., 4 mL)

Step-by-Step Methodology:

-

Preparation: In a small vial, dissolve a small amount (5-10 mg) of the synthesized compound in the minimum amount of DMF or DMSO to achieve a clear, saturated solution. Gentle warming may be required.

-

Setup: Place this vial inside a larger jar containing a layer of the anti-solvent (diethyl ether or hexane). Ensure the liquid levels are such that the anti-solvent will not immediately mix.

-

Diffusion: Seal the larger jar tightly. The more volatile anti-solvent will slowly diffuse as a vapor into the solvent layer, gradually reducing the solubility of the compound.

-

Incubation: Allow the setup to stand undisturbed in a vibration-free location for several days to weeks.

-

Harvesting: Monitor the vial for the formation of small, well-defined crystals. Once suitable crystals have formed, carefully harvest them using a pipette or by decanting the solvent.

The Core Directive: Single-Crystal X-ray Diffraction Analysis

This section outlines the workflow for analyzing a suitable single crystal, representing the authoritative standard for structural elucidation.

References

Spectroscopic data (NMR, IR, UV-Vis) of Copper(I) 3-methylsalicylate

An In-depth Technical Guide to the Spectroscopic Characterization of Copper(I) 3-Methylsalicylate

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound (CuMeSal), a versatile organometallic catalyst used in modern organic synthesis. While direct, exhaustive spectral libraries for this specific compound are not widely published, this document synthesizes available data, theoretical principles of coordination chemistry, and comparative analysis with related structures to present a robust predictive and interpretive framework for its characterization. We delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy—offering field-proven insights into spectral interpretation, expected outcomes, and the causality behind the observed phenomena. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structural and electronic properties of this important copper(I) complex.

Introduction: The Significance of this compound

This compound (CAS 326477-70-7) has emerged as a highly effective and economical catalyst in a variety of pivotal organic transformations.[1][2] Its primary utility is demonstrated in mediating carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, such as the Chan-Lam coupling and N-arylation of heterocycles, under relatively moderate conditions.[1][3] The efficacy of CuMeSal is intrinsically linked to its molecular structure: the coordination of the copper(I) ion by the 3-methylsalicylate ligand.

Accurate and unambiguous characterization is paramount to ensuring catalyst purity, stability, and reactivity. Spectroscopic methods provide a non-destructive window into the compound's electronic environment, coordination geometry, and the integrity of the ligand framework. This guide elucidates the characteristic spectral signatures that define this compound.

Molecular Structure and Coordination Chemistry

Understanding the spectroscopic data begins with the molecular structure. The 3-methylsalicylate anion is a bidentate ligand, coordinating to the copper(I) center through the oxygen atoms of both the phenolic hydroxyl group and the carboxylate group.[1] This chelation is fundamental to the stability and catalytic activity of the complex. The copper(I) ion possesses a d¹⁰ electronic configuration, rendering its complexes diamagnetic and generally colorless, unless ligand-to-metal charge transfer bands are present.[4][5]

Caption: Coordination of 3-methylsalicylate to Copper(I).

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a powerful tool for confirming the coordination of the carboxylate and phenolic groups to the copper center. The analysis hinges on comparing the spectrum of the complex to that of the free ligand, 3-methylsalicylic acid.

Interpretation of Key Vibrational Bands:

-

O-H Stretching: In free 3-methylsalicylic acid, a broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. The phenolic O-H stretch appears as a sharper band around 3200-3600 cm⁻¹. Upon coordination to copper(I), the phenolic proton is displaced, leading to the disappearance of the phenolic O-H stretching band.

-

C=O Stretching: The carboxylic acid carbonyl (C=O) stretch in the free ligand is found at approximately 1650-1680 cm⁻¹. Upon deprotonation and coordination, this single band is replaced by two distinct stretches:

-

The separation (Δ) between the asymmetric and symmetric stretching frequencies (Δ = νₐₛ - νₛ) provides insight into the coordination mode. A large separation (typically > 200 cm⁻¹) is indicative of a monodentate coordination, while a smaller separation suggests bidentate or bridging coordination modes. For this compound, the expected bidentate chelation would result in a moderate Δ value.

| Vibrational Mode | Free Ligand (3-Methylsalicylic Acid) | This compound Complex | Rationale for Shift |

| Phenolic O-H Stretch | ~3200-3600 cm⁻¹ | Absent | Deprotonation upon coordination to the Cu(I) center. |

| Carboxylic Acid C=O Stretch | ~1650-1680 cm⁻¹ | Absent | Replaced by asymmetric and symmetric carboxylate stretches upon deprotonation. |

| Asymmetric Carboxylate Stretch (νₐₛ) | N/A | ~1600-1624 cm⁻¹[1] | Formation of the carboxylate anion and coordination to the metal center, leading to delocalization of charge. |

| Symmetric Carboxylate Stretch (νₛ) | N/A | ~1396-1397 cm⁻¹[1] | Formation of the carboxylate anion and coordination to the metal center. |

| C-O Stretch (Phenolic) | ~1200-1300 cm⁻¹ | Shift to higher frequency | Increased C-O bond order due to coordination of the lone pair of oxygen to the copper ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Diamagnetic Perspective

As a d¹⁰ metal complex, this compound is diamagnetic and therefore amenable to high-resolution NMR spectroscopy.[4][6] This allows for detailed characterization of the ligand's structure in solution. The analysis focuses on the changes in the ¹H and ¹³C NMR spectra relative to the free 3-methylsalicylic acid ligand.

¹H and ¹³C NMR Spectroscopy

The definitive feature of complexation is the coordination-induced shift (CIS) of proton and carbon signals. While a definitive spectrum is not published, a predictive analysis based on the known spectrum of 3-methylsalicylic acid is highly informative.[7]

-

Aromatic Protons: The three protons on the aromatic ring of the ligand will experience shifts upon coordination. The electron-donating effect of the copper center will alter the electron density distribution in the ring, typically causing downfield shifts for protons ortho and para to the coordinating oxygen atoms.

-

Methyl Protons: The methyl group protons are more distant from the coordination center and are expected to show a smaller, though potentially measurable, shift.

-

Labile Protons: The acidic protons of the carboxyl and phenolic groups of the free ligand will be absent in the ¹H NMR spectrum of the complex, providing clear evidence of coordination.

-

¹³C NMR: The carbon atoms directly bonded to the coordinating oxygen atoms (the carboxylate carbon and the phenolic carbon) are expected to show the most significant shifts.

| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale for Change upon Complexation |

| Aromatic CH | Downfield shift | Variable shifts | Alteration of the aromatic system's electron density due to coordination with the Cu(I) ion. |

| Methyl (CH₃) | Minor shift | Minor shift | Remote from the coordination center, thus experiencing a weaker inductive effect. |

| Carboxyl (COOH) | Signal disappears | Significant shift | Deprotonation and direct involvement in coordination. The resonance of the carboxylate carbon is sensitive to its environment. |

| Phenolic (OH) | Signal disappears | Significant shift | Deprotonation and direct coordination to the copper center. |

⁶³/⁶⁵Cu NMR Spectroscopy

Direct observation of the copper nucleus is possible but challenging. Both ⁶³Cu and ⁶⁵Cu isotopes are NMR active but are quadrupolar nuclei, which often leads to very broad signals.[8] The line width is highly dependent on the symmetry of the electric field gradient at the nucleus. For a successful ⁶³/⁶⁵Cu NMR experiment, the following should be considered:

-

Symmetry: Signals are sharpest for highly symmetric coordination environments, such as perfect tetrahedral or linear geometries.[4] Deviations from high symmetry, as may exist in CuMeSal in solution, can lead to signals that are too broad to detect with standard high-resolution spectrometers.

-

Purity: The presence of even trace amounts of paramagnetic Cu(II) can cause significant line broadening, rendering the Cu(I) signal unobservable.[4]

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

The UV-Vis spectrum provides insight into the electronic structure of the complex.

-

d-d Transitions: Due to the completely filled d-shell (d¹⁰) of the Cu(I) ion, electronic transitions between d-orbitals (d-d transitions) are not possible.[5] Consequently, Cu(I) complexes are typically not colored in the way that many d⁹ Cu(II) or other transition metal complexes are.

-

Ligand-Centered Transitions: The spectrum will be dominated by absorptions arising from π→π* transitions within the aromatic system of the 3-methylsalicylate ligand. These are typically intense bands found in the UV region (< 350 nm).

-

Ligand-to-Metal Charge Transfer (LMCT): It is possible to observe LMCT bands, where an electron is excited from a ligand-based orbital to an empty orbital on the metal center (e.g., the 4s orbital of Cu(I)). These bands, if present, typically appear at the lower energy edge of the UV region or in the visible region and can impart a pale yellow or orange color to the compound. The exact position and intensity depend on the solvent and the precise coordination geometry.[9][10]

Summary of Spectroscopic Data

| Technique | Feature | Expected Observation for this compound |

| IR | Asymmetric Carboxylate Stretch (νₐₛ) | ~1600-1624 cm⁻¹[1] |

| Symmetric Carboxylate Stretch (νₛ) | ~1396-1397 cm⁻¹[1] | |

| Phenolic O-H Stretch | Absent | |

| ¹H NMR | Aromatic & Methyl Protons | Signals present, shifted relative to the free ligand. |

| Carboxyl & Phenolic Protons | Signals absent. | |

| ¹³C NMR | Carboxylate & Phenolic Carbons | Signals present, significantly shifted from free ligand positions. |

| UV-Vis | d-d Transitions | Absent (d¹⁰ configuration).[5] |

| Ligand π→π* Transitions | Intense absorptions in the UV region (<350 nm). | |

| LMCT Bands | Possible low-intensity bands in the near-UV or visible region. |

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on established methods for synthesizing copper(I) carboxylates.[1][11][12]

Caption: General workflow for synthesis.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Copper(I) oxide (1.0 eq) and 3-methylsalicylic acid (2.0-2.2 eq).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, acetonitrile) to the flask. The solvent should be chosen to facilitate the reaction while allowing for easy isolation of the product.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent the oxidation of Cu(I) to Cu(II).

-

Reaction: Heat the mixture to reflux and maintain stirring for several hours until the reaction is complete (monitor by TLC or disappearance of starting materials).

-

Isolation: Cool the mixture to room temperature. The product, which is often a solid, can be isolated by filtration.

-

Purification: Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the final product under vacuum to remove residual solvent.

Spectroscopic Sample Preparation

-

IR Spectroscopy: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

NMR Spectroscopy: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or CDCl₃). The choice of solvent is critical, as solubility and potential ligand exchange can affect the spectrum. Ensure the sample is free of paramagnetic Cu(II) impurities.

-

UV-Vis Spectroscopy: Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane). Record the spectrum in a quartz cuvette against a solvent blank.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. IR spectroscopy provides definitive evidence of ligand coordination through the disappearance of the phenolic O-H band and the appearance of characteristic asymmetric and symmetric carboxylate stretches. NMR spectroscopy, leveraging the diamagnetic nature of the Cu(I) center, confirms the ligand structure in solution and demonstrates coordination through the absence of acidic protons and shifts in the aromatic signals. Finally, UV-Vis spectroscopy aligns with the d¹⁰ electronic configuration, showing ligand-centered transitions rather than d-d bands. Together, these methods provide a comprehensive and self-validating fingerprint for the identity, purity, and structural integrity of this important catalyst.

References

- 1. Buy this compound | 326477-70-7 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]

- 6. Paramagnetic copper(II) and diamagnetic copper(I) complexes with N3S2 and N2S2 ligands: an EPR and 1H NMR study | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]

- 7. 3-Methylsalicylic acid(83-40-9) 1H NMR [m.chemicalbook.com]

- 8. (Cu) Copper NMR [chem.ch.huji.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Silver(I) and Copper(I) Complexes of Dicarboxylic Acid Derivatives: Synthesis, Characterization and Thermal Studies | Semantic Scholar [semanticscholar.org]

- 12. Silver(I) and Copper(I) Complexes of Dicarboxylic Acid Derivatives: Synthesis, Characterization and Thermal Studies [mdpi.com]

A Technical Guide to the Thermal Stability and Decomposition of Copper(I) 3-Methylsalicylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Copper(I) 3-methylsalicylate. While this compound is recognized for its catalytic activity in organic synthesis, a detailed understanding of its thermal behavior is crucial for ensuring its safe handling, storage, and application in various thermally-influenced processes.[1][2][3] This document outlines the theoretical framework for its decomposition, proposes a systematic experimental approach for its characterization, and discusses the kinetic analysis of its thermal degradation. The methodologies described herein are grounded in established principles of thermal analysis and draw parallels from the known behavior of related copper carboxylate compounds.

Introduction to this compound

This compound, with the chemical formula C₈H₇CuO₃, is a coordination complex that has garnered significant interest as a catalyst in a variety of organic reactions, including N-arylation and cross-coupling reactions.[1] Its efficacy as a catalyst is attributed to the copper(I) center, which facilitates a range of transformative chemical processes.[3] The structure of the compound, featuring a copper(I) ion coordinated to a 3-methylsalicylate ligand, is depicted below.

Given its application in reactions that may be conducted at elevated temperatures, a thorough understanding of its thermal stability is paramount. This guide will delve into the critical aspects of its thermal decomposition, providing a roadmap for researchers to systematically investigate this property.

Predicted Thermal Decomposition Pathway

Based on the thermal behavior of other copper carboxylates, a multi-stage decomposition process for this compound is anticipated.[4][5] The decomposition is likely to be initiated by the decarboxylation of the salicylate ligand, followed by the reduction of the copper center and subsequent decomposition of the organic fragments.

A proposed decomposition pathway is as follows:

-

Initial Desorption/Dehydration: If the sample contains any adsorbed solvent or water molecules, an initial mass loss will be observed at lower temperatures, typically below 150 °C.

-

Decarboxylation: The primary decomposition step is expected to be the loss of carbon dioxide from the carboxylate group of the 3-methylsalicylate ligand. This is a common decomposition pathway for metal carboxylates.[6][7]

-

Formation of Intermediates: The decarboxylation may lead to the formation of intermediate copper-containing species and organic fragments derived from the methylsalicylate moiety.

-

Reduction of Copper(I): Depending on the atmosphere, the copper(I) may be reduced to metallic copper or oxidized to copper(II) oxide. In an inert atmosphere, reduction to elemental copper is more likely.

-

Decomposition of Organic Residue: The remaining organic fragments will likely undergo further decomposition at higher temperatures, potentially leaving a residue of metallic copper or copper oxide.

The following diagram illustrates the proposed general workflow for investigating this decomposition pathway.

Experimental Methodologies

To comprehensively characterize the thermal stability and decomposition of this compound, a combination of thermal analysis techniques is recommended.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

Simultaneous TGA-DSC provides information on mass loss as a function of temperature (TGA) and the associated thermal events (endothermic or exothermic) (DSC).

Protocol:

-

Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen). This will help elucidate the decomposition mechanism and the nature of the final residue.

-

Flow Rate: Maintain a constant purge gas flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

From the TGA curve, determine the onset and end temperatures of each decomposition step and the corresponding mass loss.

-

From the DSC curve, identify whether each decomposition step is endothermic or exothermic.

-

Evolved Gas Analysis using TGA-Mass Spectrometry (TGA-MS)

TGA-MS couples the TGA instrument to a mass spectrometer, allowing for the identification of the gaseous products evolved during decomposition.

Protocol:

-

Instrument Setup: Couple the outlet of the TGA to the inlet of the mass spectrometer via a heated transfer line.

-

TGA Method: Use the same temperature program and inert atmosphere as in the TGA-DSC experiment.

-

MS Method: Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu) to detect expected fragments such as CO₂ (m/z 44), H₂O (m/z 18), and organic fragments from the 3-methylsalicylate ligand.

-

Data Analysis: Correlate the ion current for specific m/z values with the mass loss steps observed in the TGA data to identify the evolved gases at each stage of decomposition.

The following diagram illustrates the setup for a TGA-MS experiment.

Data Presentation and Interpretation

The quantitative data obtained from the thermal analysis experiments should be summarized in a clear and concise manner.

| Thermal Analysis Parameter | Expected Observation | Significance |

| TGA Onset Decomposition Temp. | To be determined experimentally. | Indicates the initiation of thermal degradation. |

| TGA Mass Loss Stages | Multiple steps are anticipated. | Corresponds to the loss of specific molecular fragments. |

| Final Residue Mass (%) | To be determined. | Helps in identifying the final decomposition product. |

| DSC Peak Temperatures | To be determined. | Indicates temperatures of maximum reaction rates. |

| DSC Enthalpy Changes (ΔH) | Endothermic or exothermic peaks. | Characterizes the energetics of the decomposition processes. |

| Major Evolved Gases (from MS) | CO₂, H₂O, organic fragments. | Confirms the proposed decomposition pathway. |

Kinetics of Decomposition

The study of the decomposition kinetics provides valuable information about the reaction mechanism and the stability of the material. Isoconversional methods, such as the Ozawa-Flynn-Wall (OFW) method, are recommended as they do not require prior knowledge of the reaction model.[6][8]

Kinetic Analysis Workflow:

-

Multiple Heating Rate Experiments: Perform TGA experiments at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Data Collection: For each heating rate, record the temperature at which specific conversion fractions (α) are reached.

-

OFW Analysis: Plot ln(β) versus 1/T for each value of α, where β is the heating rate and T is the absolute temperature.

-

Activation Energy Calculation: The activation energy (Ea) can be determined from the slope of the resulting parallel lines (Slope = -0.4567 * Ea / R, where R is the gas constant).

-

Interpretation: A constant value of Ea over a range of α suggests a single-step decomposition mechanism, while a variation in Ea indicates a more complex, multi-step process.

Conclusion

This technical guide provides a robust framework for the comprehensive investigation of the thermal stability and decomposition of this compound. By employing a combination of TGA-DSC and TGA-MS, researchers can elucidate the decomposition pathway, identify the evolved gaseous products, and characterize the thermal stability of this important catalyst. Furthermore, kinetic analysis using isoconversional methods will provide deeper insights into the decomposition mechanism. The methodologies and predictive insights presented herein are intended to empower researchers in the safe and effective utilization of this compound in their applications.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

An In-depth Technical Guide to the Solubility of Copper(I) 3-methylsalicylate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Copper(I) 3-methylsalicylate (CuMeSal). Given the scarcity of publicly available quantitative solubility data for this compound, this document focuses on predicting its solubility in various organic solvents based on fundamental chemical principles and the properties of its constituent parts. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility is presented, empowering researchers to generate reliable data. This guide is intended for researchers, scientists, and professionals in drug development and catalysis who utilize copper complexes in their work.

Introduction to this compound

This compound, with the chemical formula C₈H₇CuO₃, is an organometallic compound that has garnered interest as a catalyst in various organic reactions.[1][2] It is recognized for its role in facilitating carbon-carbon and carbon-nitrogen bond formation.[3] The compound consists of a copper(I) cation coordinated to a 3-methylsalicylate anion.[3] The 3-methylsalicylate ligand, derived from 3-methylsalicylic acid, provides a bidentate coordination environment for the copper ion through its carboxylate and hydroxyl groups. The overall properties of the complex, including its solubility, are dictated by the interplay between the metallic center and the organic ligand.

Understanding the solubility of this compound is paramount for its practical application. In fields such as catalysis and pharmaceutical development, the choice of solvent can significantly impact reaction kinetics, product yields, and the ease of purification. A well-chosen solvent can ensure a homogeneous reaction medium, leading to more efficient and reproducible outcomes.

Predicted Solubility Profile of this compound

In the absence of extensive empirical data, the solubility of this compound in organic solvents can be predicted by applying the "like dissolves like" principle and considering the polarity of both the solute and the potential solvents.[4] The molecule possesses both polar (the copper-carboxylate and hydroxyl functionalities) and nonpolar (the methyl-substituted benzene ring) characteristics.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Likely Soluble | These solvents possess high dielectric constants and are effective at solvating metal cations and coordinating to them, which can enhance the dissolution of copper complexes.[5][6] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The ability of these solvents to form hydrogen bonds might facilitate interaction with the hydroxyl and carboxylate groups of the ligand. However, the overall complex may have limited solubility. |

| Nonpolar | Toluene, Hexane | Likely Insoluble to Sparingly Soluble | The nonpolar nature of these solvents makes them poor candidates for dissolving a coordination complex with significant polar character. The nonpolar part of the ligand might offer some affinity, but it is unlikely to overcome the polarity of the metal-ligand core. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents have intermediate polarity and may offer some limited solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Insoluble to Sparingly Soluble | While THF can be a coordinating solvent, the overall low polarity of ethers suggests limited solubility for this complex. |

It is important to note that copper(I) complexes can sometimes be unstable in solution and may undergo dissociation or other reactions, which can affect solubility measurements.[7]

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

The most reliable method for determining the equilibrium solubility of a compound is the isothermal saturation method, often referred to as the shake-flask method.[5][8][9] This method involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment

-

This compound (solid)

-

High-purity organic solvents of interest

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Sealed glass vials (e.g., 20 mL scintillation vials) with chemically resistant caps

-

Analytical balance (±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to several vials. The excess is crucial to ensure that a saturated solution is achieved.[9]

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached.[9] It is advisable to conduct preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, it is recommended to draw the liquid from the upper portion of the solution.

-

Filtration: Immediately filter the collected sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of this compound.

Analytical Quantification

The concentration of the dissolved this compound can be determined by several methods:

-

UV-Vis Spectrophotometry: This is a common and accessible technique.[10] A calibration curve should be prepared using standard solutions of known concentrations. The absorbance of the diluted sample is then measured at the wavelength of maximum absorbance (λmax) of the complex.

-

High-Performance Liquid Chromatography (HPLC): HPLC can provide a more selective and sensitive quantification.[11][12] A suitable column and mobile phase must be developed, and the method validated for linearity, accuracy, and precision.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor

Visual Workflow for Solubility Determination

Caption: Workflow for the isothermal saturation method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The dissolution of a solid is often an endothermic process, meaning that solubility tends to increase with temperature.[13] However, this is not always the case and should be determined experimentally.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.[4]

-

Presence of Coordinating Ligands: The solubility of copper(I) salts can be significantly enhanced in the presence of other coordinating ligands in the solvent.[5] These ligands can form more soluble complexes with the copper(I) ion.

-

Purity of the Compound: Impurities in the this compound can affect its crystal lattice energy and, consequently, its solubility.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Are copper(I) complexes tough enough to be processed from solution? [spie.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. sci-arch.org [sci-arch.org]

- 11. peerj.com [peerj.com]

- 12. helixchrom.com [helixchrom.com]

- 13. pure.ul.ie [pure.ul.ie]

The Ascendancy of Copper(I) 3-Methylsalicylate in Modern Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of efficient, cost-effective, and environmentally benign catalytic systems is paramount. While palladium has long reigned as the workhorse of cross-coupling chemistry, the abundance, low cost, and low toxicity of copper have propelled it to the forefront of catalytic innovation. Among the diverse array of copper-based catalysts, Copper(I) 3-methylsalicylate has emerged as a particularly versatile and potent contender, demonstrating remarkable efficacy in a range of pivotal bond-forming reactions. This guide provides an in-depth exploration of the synthesis, characterization, and catalytic prowess of this compound, offering field-proven insights and detailed protocols for its application.

Introduction to this compound: A Catalyst of Growing Significance

This compound, also known as CuMeSal, is a coordination complex that has garnered significant attention for its catalytic activity in a variety of organic transformations.[1][2] Its utility spans from classic Ullmann-type condensations to modern Chan-Lam couplings, facilitating the construction of carbon-heteroatom and carbon-carbon bonds that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The 3-methylsalicylate ligand is not merely a spectator anion; its bidentate nature, arising from the carboxylate and hydroxyl moieties, is believed to play a crucial role in stabilizing the catalytically active copper(I) center and modulating its reactivity.[6]

Key Advantages:

-

Cost-Effectiveness: Copper is significantly more abundant and less expensive than precious metals like palladium.

-

Low Toxicity: Copper exhibits lower toxicity, a critical consideration in pharmaceutical synthesis.

-

Versatility: It effectively catalyzes a broad spectrum of reactions, including C-N, C-O, C-S, and C-C bond formations.[7][8]

-

Air Stability: While many Cu(I) compounds are sensitive to oxidation, certain carboxylate complexes, including CuMeSal, exhibit reasonable stability, simplifying handling procedures.

Synthesis and Characterization of this compound

The reliable synthesis and thorough characterization of the catalyst are foundational to reproducible catalytic results. While a definitive, single-source protocol for this compound is not extensively documented, a robust synthesis can be adapted from general procedures for copper(I) carboxylates. The following proposed method involves the in-situ reduction of a copper(II) salt in the presence of the 3-methylsalicylate ligand.

Synthesis of the Precursor: 3-Methylsalicylic Acid

The journey to this compound begins with its organic ligand. 3-Methylsalicylic acid is commonly synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of the sodium salt of o-cresol.

Experimental Protocol: Synthesis of 3-Methylsalicylic Acid

-

Sodium o-cresolate formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve o-cresol (1.0 equiv) in a suitable solvent such as toluene.

-

Carefully add sodium hydroxide (1.0 equiv) and heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of the anhydrous sodium o-cresolate.

-

Carboxylation: Once the salt is dry, cool the reaction vessel and introduce dry carbon dioxide gas under pressure (typically 5-10 atm).

-

Heat the mixture to 130-150 °C and maintain vigorous stirring for several hours.

-

Work-up and Purification: After cooling and venting the excess CO₂, dissolve the solid reaction mixture in water.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude 3-methylsalicylic acid.

-

Collect the solid by filtration and recrystallize from hot water or an ethanol/water mixture to yield pure 3-methylsalicylic acid.

Proposed Synthesis of this compound

This protocol is based on the reduction of a copper(II) source. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Copper(I) product.

Experimental Protocol: Synthesis of this compound

-

Preparation of Copper(II) 3-methylsalicylate: In a round-bottom flask, dissolve 3-methylsalicylic acid (2.0 equiv) in ethanol. In a separate flask, dissolve copper(II) sulfate pentahydrate (1.0 equiv) in water.

-

Slowly add the copper(II) sulfate solution to the ethanolic solution of 3-methylsalicylic acid with stirring. A precipitate of copper(II) 3-methylsalicylate will form.

-

Isolate the copper(II) complex by filtration, wash with water and then ethanol, and dry under vacuum.

-

Reduction to this compound: Suspend the dry copper(II) 3-methylsalicylate in a non-aqueous, degassed solvent like acetonitrile or toluene under an inert atmosphere.

-

Introduce a mild reducing agent. A suitable choice is ascorbic acid (1.0-1.5 equiv), which is effective and its oxidized form is easily removed. Alternatively, hydrazine hydrate can be used, with the advantage that the oxidation product is nitrogen gas.

-

Stir the reaction mixture at room temperature or with gentle heating until a color change indicates the reduction is complete (e.g., from blue/green of Cu(II) to a brown or red solid typical of Cu(I) complexes).

-

Isolation and Handling: Isolate the solid this compound by filtration under an inert atmosphere. Wash the product with the degassed solvent and dry under high vacuum.

-

Store the final product under an inert atmosphere to maintain its +1 oxidation state.

Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized catalyst.

Table 1: Physicochemical and Spectroscopic Data for 3-Methylsalicylic Acid and its Copper Complexes

| Compound | Appearance | Melting Point (°C) | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) |

| 3-Methylsalicylic Acid | White solid | 165.5 | ~3200-2500 (O-H, carboxylic acid), ~1660 (C=O), ~1610, 1480 (C=C, aromatic) | Varies with solvent. In DMSO-d₆: ~13.0 (br s, 1H, COOH), ~9.9 (br s, 1H, OH), ~7.6 (d, 1H), ~7.3 (d, 1H), ~6.8 (t, 1H), ~2.2 (s, 3H, CH₃)[9] |

| Copper(II) 3-methylsalicylate | Blue/Green solid | Decomposes | ~1580 (asymmetric COO⁻), ~1400 (symmetric COO⁻)[10] | Paramagnetically broadened |